Cas no 1356582-67-6 (benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate)

1356582-67-6 structure
Nome del prodotto:benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate
benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate Proprietà chimiche e fisiche
Nomi e identificatori
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- EN300-28298141
- 1356582-67-6
- N-[(alphaR,betaS)-alpha-Phenyl-beta-hydroxyphenethyl]carbamic acid benzyl ester
- benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
- Carbamic acid, N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-, phenylmethyl ester
- benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate
-
- Inchi: 1S/C22H21NO3/c24-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)23-22(25)26-16-17-10-4-1-5-11-17/h1-15,20-21,24H,16H2,(H,23,25)/t20-,21+/m1/s1
- Chiave InChI: FNGLFWBDAFAQAG-RTWAWAEBSA-N
- Sorrisi: O[C@@H](C1C=CC=CC=1)[C@@H](C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 347.15214353g/mol
- Massa monoisotopica: 347.15214353g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 7
- Complessità: 410
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 58.6Ų
Proprietà sperimentali
- Densità: 1.206±0.06 g/cm3(Predicted)
- Punto di ebollizione: 541.9±50.0 °C(Predicted)
- pka: 11.39±0.46(Predicted)
benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298141-0.5g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28298141-10.0g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28298141-5g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28298141-10g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28298141-0.1g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28298141-1.0g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28298141-0.05g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28298141-0.25g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28298141-5.0g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28298141-2.5g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 |
benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate Letteratura correlata
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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